(S)-4-(3-Bromo-2-(trifluoromethyl)phenyl)-1-(tert-butoxycarbonyl)piperazine-2-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(S)-4-(3-Bromo-2-(trifluoromethyl)phenyl)-1-(tert-butoxycarbonyl)piperazine-2-carboxylic acid is a complex organic compound that features a piperazine ring substituted with a brominated trifluoromethylphenyl group and a tert-butoxycarbonyl (Boc) protected carboxylic acid
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-4-(3-Bromo-2-(trifluoromethyl)phenyl)-1-(tert-butoxycarbonyl)piperazine-2-carboxylic acid typically involves multiple steps:
Formation of the Piperazine Ring: The piperazine ring can be synthesized through the cyclization of appropriate diamines or by using piperazine derivatives.
Introduction of the Brominated Trifluoromethylphenyl Group: This step involves the bromination of a trifluoromethylphenyl precursor, followed by its attachment to the piperazine ring through nucleophilic substitution or other suitable reactions.
Protection of the Carboxylic Acid Group: The carboxylic acid group is protected using tert-butoxycarbonyl (Boc) to prevent unwanted reactions during subsequent steps.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated synthesis equipment, high-throughput screening of reaction conditions, and purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the piperazine ring or the brominated phenyl group.
Reduction: Reduction reactions can target the brominated phenyl group or the carboxylic acid group.
Substitution: The bromine atom on the phenyl ring can be substituted with other nucleophiles, leading to a variety of derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while substitution reactions can produce a wide range of functionalized derivatives.
Scientific Research Applications
Chemistry
In chemistry, (S)-4-(3-Bromo-2-(trifluoromethyl)phenyl)-1-(tert-butoxycarbonyl)piperazine-2-carboxylic acid is used as an intermediate in the synthesis of more complex molecules
Biology
In biological research, this compound can be used to study the effects of brominated and trifluoromethylated compounds on biological systems. It may also serve as a precursor for the synthesis of biologically active molecules.
Medicine
In medicinal chemistry, this compound is of interest for the development of new pharmaceuticals. Its structure suggests potential activity as a drug candidate, particularly in targeting specific enzymes or receptors.
Industry
In the industrial sector, this compound can be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of (S)-4-(3-Bromo-2-(trifluoromethyl)phenyl)-1-(tert-butoxycarbonyl)piperazine-2-carboxylic acid depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The brominated and trifluoromethylated groups can enhance binding affinity and selectivity, while the piperazine ring can improve solubility and bioavailability.
Comparison with Similar Compounds
Similar Compounds
(S)-4-(3-Bromo-2-(trifluoromethyl)phenyl)piperazine-2-carboxylic acid: Lacks the Boc protection, making it more reactive.
(S)-4-(3-Chloro-2-(trifluoromethyl)phenyl)-1-(tert-butoxycarbonyl)piperazine-2-carboxylic acid: Substitution of bromine with chlorine alters reactivity and biological activity.
(S)-4-(3-Bromo-2-(methyl)phenyl)-1-(tert-butoxycarbonyl)piperazine-2-carboxylic acid: Replacement of trifluoromethyl with methyl group changes the electronic properties.
Uniqueness
The presence of both brominated and trifluoromethylated groups in (S)-4-(3-Bromo-2-(trifluoromethyl)phenyl)-1-(tert-butoxycarbonyl)piperazine-2-carboxylic acid makes it unique. These groups can significantly influence the compound’s reactivity, stability, and biological activity, making it a valuable compound for various applications.
Properties
Molecular Formula |
C17H20BrF3N2O4 |
---|---|
Molecular Weight |
453.3 g/mol |
IUPAC Name |
(2S)-4-[3-bromo-2-(trifluoromethyl)phenyl]-1-[(2-methylpropan-2-yl)oxycarbonyl]piperazine-2-carboxylic acid |
InChI |
InChI=1S/C17H20BrF3N2O4/c1-16(2,3)27-15(26)23-8-7-22(9-12(23)14(24)25)11-6-4-5-10(18)13(11)17(19,20)21/h4-6,12H,7-9H2,1-3H3,(H,24,25)/t12-/m0/s1 |
InChI Key |
FGZHHOUXDQHONF-LBPRGKRZSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CCN(C[C@H]1C(=O)O)C2=C(C(=CC=C2)Br)C(F)(F)F |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCN(CC1C(=O)O)C2=C(C(=CC=C2)Br)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.